3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Description
3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is a bicyclic heterocyclic compound featuring a fused isoxazole ring system. Its structure includes a methyl substituent at the 3-position of the benzisoxazole core, which influences its physicochemical and reactivity profiles.
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAMNKMCXOKTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methyl-substituted phenylhydrazine with an appropriate carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is in the development of anticancer agents. Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), A431 (epidermoid carcinoma), and 22Rv1 (prostate cancer) cells. For instance, specific derivatives have shown IC values ranging from 2.3 to 9.5 μM against MCF-7 cells.
Table: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC Value (μM) |
|---|---|---|
| 8b | MCF-7 | 2.3 |
| 8c | MCF-7 | 5.0 |
| 8q | MCF-7 | 9.5 |
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
Tyrosinase Inhibition
Recent studies indicate that derivatives of this compound may also serve as effective tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders. The structure-activity relationship (SAR) analysis revealed that certain modifications significantly enhance inhibitory potency against tyrosinase .
Table: Tyrosinase Inhibition Potency
| Compound | IC Value (μM) |
|---|---|
| Analog 1 | 3.82 |
| Analog 2 | 3.77 |
| Analog 3 | 0.08 |
These findings suggest that the compound's derivatives can inhibit melanin production effectively, potentially providing therapeutic benefits for skin conditions related to excessive pigmentation .
Case Study: Anticancer Efficacy
A notable study evaluated the efficacy of synthesized dihydrobenzisoxazoles bearing the 2-aminothiazole moiety against multiple cancer cell lines. The results indicated that compounds derived from this compound exhibited potent antiproliferative effects and could be developed further into anticancer agents.
Case Study: Tyrosinase Inhibition
Another study focused on synthesizing benzylidene analogs derived from this compound to explore their tyrosinase inhibitory activities. The results demonstrated that certain analogs showed significantly stronger inhibition compared to traditional inhibitors like kojic acid, highlighting their potential in cosmetic applications for skin lightening .
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and discussion highlight key differences and similarities between 3-methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one and related benzisoxazolone derivatives, focusing on substituent effects, synthetic routes, and functional properties.
Key Observations:
Substituent Effects on Reactivity and Yield: The 3-(2,4,6-trimethylphenyl)-substituted derivative (283.35 g/mol) demonstrates efficient synthesis via cyclocondensation of nitrile oxides and cyclic diketones, achieving 79% yield under mild conditions . This highlights the role of sterically hindered aromatic groups in stabilizing reactive intermediates.
Functional Group Diversity: The chlorophenyl-triazole-thione hybrid (419 g/mol) exhibits antimicrobial activity, validated by spectral data (IR: 3390 cm⁻¹ for NH, 702 cm⁻¹ for C-Cl; ¹H-NMR: δ 9.55 for triazole proton) . This underscores the importance of halogen and sulfur-containing groups in bioactive molecules. The 6-(5-methylfuryl) analog (217.22 g/mol) is noted for its lab-scale availability but lacks detailed pharmacological data .
Synthetic Flexibility :
- Nitro- and aldehyde-functionalized derivatives serve as intermediates for further chemical transformations, such as the Nef reaction, enabling side-chain diversification .
Biological Activity
3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one (CAS No. 61834-40-0) is a tetracyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 151.163 g/mol |
| Density | 1.26 g/cm³ |
| Boiling Point | 287.8 °C |
| Flash Point | 127.9 °C |
This compound is structurally characterized by a benzisoxazole core, which contributes to its reactivity and biological properties .
Antimicrobial and Antioxidant Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . Additionally, this compound has shown antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
Tyrosinase Inhibition
One of the notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies have shown that this compound can effectively reduce melanin synthesis in B16F10 melanoma cells. This property makes it a candidate for treating hyperpigmentation disorders .
Table: Tyrosinase Inhibition Activity
Cytotoxicity Studies
Evaluating the cytotoxic effects of this compound revealed that it exhibits low toxicity at concentrations below 20 µM in B16F10 cells. This is significant for potential therapeutic applications where safety is paramount .
Study on Tyrosinase Inhibition
A comprehensive study investigated the effects of various analogs of benzisoxazole derivatives on tyrosinase activity. The results indicated that compounds similar to this compound not only inhibited enzyme activity but also reduced melanin production significantly in treated cells. The study utilized Lineweaver–Burk plots to determine kinetic parameters and establish the mechanism of inhibition .
Antimicrobial Efficacy Assessment
Another case study focused on the antimicrobial efficacy of this compound against a panel of pathogens. The results showed promising antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the potential for developing new antimicrobial therapies based on this compound's structure .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one?
- Methodology : Focus on cyclization reactions using precursors like substituted benzisoxazoles. Optimize reaction conditions (e.g., temperature, solvent polarity) to favor intramolecular cyclization. Purification via recrystallization (ethanol or dioxane) or column chromatography ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) .
- Example : A benzoxazole derivative synthesis involved refluxing hydrazine hydrate in ethanol, followed by recrystallization for purification .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- Methodology :
- IR spectroscopy : Identify characteristic peaks (e.g., C=N stretch at ~1527 cm⁻¹, C=O at ~1700 cm⁻¹) .
- ¹H-NMR : Look for signals corresponding to methyl groups (δ ~2.48 ppm) and aromatic protons (δ ~6.58–8.26 ppm) .
- Mass spectrometry : Validate molecular ion peaks and fragmentation patterns .
Q. What are the stability challenges during storage, and how can they be mitigated?
- Methodology :
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., mp ~260–276°C for related hydrazones) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis or oxidation .
- Monitoring : Use high-performance liquid chromatography (HPLC) to track degradation products over time .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
- Methodology :
- DFT calculations : Optimize molecular geometry using basis sets (e.g., B3LYP/6-311G**) to predict frontier orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential maps .
- Reactivity insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Methodology :
- Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR .
- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish signals from byproducts .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies optimize regioselectivity in benzisoxazole functionalization?
- Methodology :
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution .
- Catalysis : Use transition metals (e.g., Pd) for C–H activation at specific positions .
- Kinetic vs. thermodynamic control : Adjust reaction time/temperature to favor desired isomers .
Q. How to design in vitro assays for evaluating biological activity (e.g., enzyme inhibition)?
- Methodology :
- Target selection : Prioritize enzymes with structural homology to benzisoxazole-binding proteins (e.g., kinases) .
- Assay conditions : Use fluorogenic substrates in phosphate buffer (pH 7.4) with controlled temperature (37°C) .
- Data interpretation : Calculate IC₅₀ values and compare with structure-activity relationship (SAR) models .
Q. What green chemistry principles apply to scaling up synthesis?
- Methodology :
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst recycling : Immobilize enzymes or metal catalysts on silica supports to reduce waste .
- Energy efficiency : Adopt microwave-assisted synthesis to reduce reaction times and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
